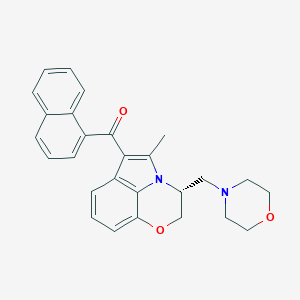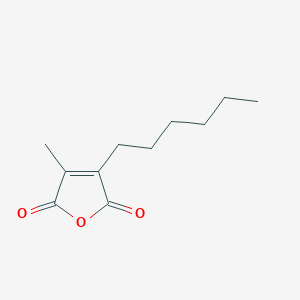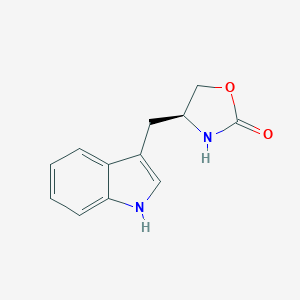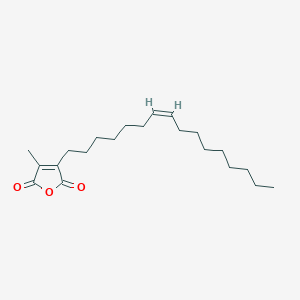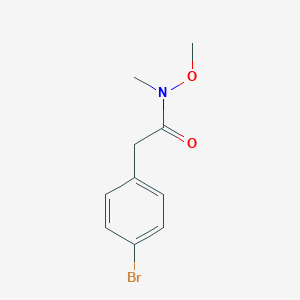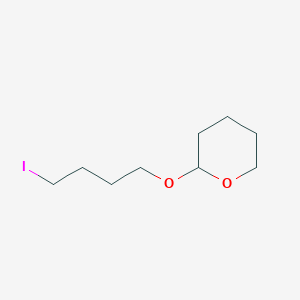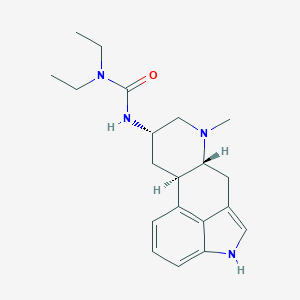
Terguride
Overview
Description
Terguride is a compound belonging to the ergoline family, known for its role as a serotonin receptor antagonist and dopamine receptor agonist . It is primarily used as a prolactin inhibitor in the treatment of hyperprolactinemia in Japan . This compound has shown potential in treating pulmonary arterial hypertension due to its anti-proliferative and anti-fibrotic activities .
Mechanism of Action
Target of Action
Terguride is an ergot alkaloid derivative that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A and 5-HT2B receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and endocrine regulation .
Mode of Action
This compound acts as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . As a D2 receptor agonist, it stimulates the receptor, mimicking the action of dopamine. As an antagonist of the 5-HT2A and 5-HT2B receptors, it blocks the action of serotonin on these receptors .
Biochemical Pathways
These include pathways related to mood regulation, cognition, and endocrine regulation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers. Following intravenous injection, plasma this compound levels declined biphasically, with half-lives of 0.2 and 1.5 hours. The total clearance was 17 ml·min−1·kg−1. The oral bioavailability of this compound over all doses was about 20% .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with its target receptors. As a D2 receptor agonist, it can stimulate dopamine-mediated responses. As an antagonist of the 5-HT2A and 5-HT2B receptors, it can inhibit serotonin-mediated responses . For example, this compound is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .
Action Environment
Future research is needed to better understand how environmental factors specifically influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Terguride interacts with dopamine and serotonin receptors, exhibiting a profile of action that characterizes the compound as a dopamine partial agonist . It also has potent 5-HT (2) receptor antagonist qualities .
Cellular Effects
This compound has been shown to have antiproliferative effects on hepatic stellate cells (HSCs) in vitro . These cells are considered to be of vital importance in the pathogenesis of liver fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine and serotonin receptors. As a partial dopamine agonist and a potent 5-HT (2) receptor antagonist, this compound can influence cell signaling pathways related to these receptors .
Temporal Effects in Laboratory Settings
In a study using the carbon tetrachloride (CCL (4)) hepatic fibrosis rat model, daily administration of this compound did not prevent the development of liver fibrosis . This suggests that the effects of this compound may vary over time and under different conditions .
Dosage Effects in Animal Models
The effects of this compound on liver fibrosis in rats were evaluated at a specific dosage in combination with CCL (4) . The study did not find significant differences in various parameters between rats treated with this compound and those given only CCL (4) .
Metabolic Pathways
Given its interactions with dopamine and serotonin receptors, it is likely that this compound influences pathways related to these neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terguride is synthesized through a series of chemical reactions starting from ergoline derivatives. The key steps involve the formation of the ergoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Terguride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the ergoline core, affecting the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield different ergoline derivatives .
Scientific Research Applications
Terguride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lisuride: Another ergoline derivative with similar dopamine receptor agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease, it shares structural similarities with terguride.
Bromocriptine: An ergoline derivative used to treat hyperprolactinemia and Parkinson’s disease.
Uniqueness of this compound
This compound is unique due to its dual action as a serotonin receptor antagonist and dopamine receptor agonist, which is not commonly found in other ergoline derivatives . This dual action makes it particularly effective in treating conditions like hyperprolactinemia and pulmonary arterial hypertension .
Properties
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37686-84-3 | |
| Record name | Terguride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terguride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terguride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERGURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



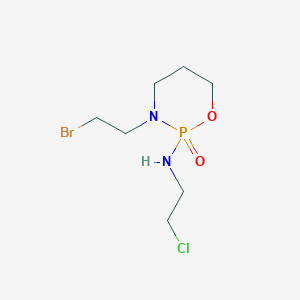


![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
